4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine
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Overview
Description
Unfortunately, there is limited information available specifically for “4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine”. However, it appears to be a complex organic compound that likely contains a pyridine ring structure, which is a basic heterocyclic aromatic organic compound1.
Synthesis Analysis
The specific synthesis process for “4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine” is not readily available. However, similar compounds are often synthesized through processes such as oxidation, nitration, and reduction2.Molecular Structure Analysis
The exact molecular structure of “4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine” is not provided in the available resources. However, based on its name, it likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom1.Chemical Reactions Analysis
The specific chemical reactions involving “4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine” are not detailed in the available resources. However, similar compounds often undergo reactions such as Suzuki–Miyaura coupling, which is a type of cross-coupling reaction3.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine” are not provided in the available resources. However, similar compounds often have properties such as melting points, boiling points, and densities1.Scientific Research Applications
Synthesis and Transformation of Derivatives
4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine is explored in the context of synthesizing and transforming various derivatives, particularly in the field of 1,3-azoles. The review by Abdurakhmanova et al. (2018) systematizes literary data on the synthesis methods of 4-phosphorylated 1,3-azoles, including imidazoles, and their chemical and biological properties. These derivatives are synthesized using metallic derivatives of imidazole and phosphorus halides, among other methods, showcasing their insecticidal, anti-blastic, and other types of biological activity (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Catalysis and Organic Synthesis
In the realm of catalysis and organic synthesis, the potential of heterocyclic N-oxide molecules, which can be synthesized from structures including imidazopyridines, is highlighted. These compounds play a vital role in metal complexes formation, catalysts design, and drug development due to their anticancer, antibacterial, and anti-inflammatory activities. Li et al. (2019) emphasize the importance of these derivatives in advanced chemistry and drug development investigations (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Potential Inhibitors against Bacterial Infections
Sanapalli et al. (2022) review focuses on imidazopyridine-based derivatives, a class of fused heterocycles that exhibit diverse pharmacological activities, including acting as potent inhibitors against multi-drug resistant bacterial infections. This research underscores the necessity of tuning available compounds to create novel antibacterial agents with fewer side effects (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).
Safety And Hazards
The safety and hazards associated with “4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine” are not specified in the available resources. However, similar compounds can pose various hazards, including toxicity if swallowed, skin and eye irritation, and respiratory system toxicity456.
Future Directions
The future directions for research and development involving “4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine” are not specified in the available resources. However, similar compounds are often the subject of ongoing research into new energetic materials, with a focus on developing compounds with high densities, high heats of formation, good detonation properties, and low sensitivity27.
Please note that this analysis is based on the limited information available and may not fully represent the specific properties and characteristics of “4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine”. Further research and analysis would be required for a more comprehensive understanding.
properties
IUPAC Name |
4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3N3/c13-6-2-1-3-7(14)9(6)12-17-8-4-5-16-11(15)10(8)18-12/h1-5H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYGSZXZKABJEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine |
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